molecular formula C20H16ClOP B14557208 (2-Oxoethenyl)(triphenyl)phosphanium chloride CAS No. 62126-70-9

(2-Oxoethenyl)(triphenyl)phosphanium chloride

Cat. No.: B14557208
CAS No.: 62126-70-9
M. Wt: 338.8 g/mol
InChI Key: CJTHILUPGCFMCG-UHFFFAOYSA-M
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Description

(2-Oxoethenyl)(triphenyl)phosphanium chloride is an organophosphorus compound with the molecular formula C20H16ClOP. It is a phosphonium salt that plays a significant role in organic synthesis, particularly in the Wittig reaction, which is used to convert carbonyl compounds into alkenes . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Oxoethenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized as follows:

    Reaction with Alkyl Halide: Triphenylphosphine reacts with an alkyl halide (such as ethyl chloride) in an organic solvent.

    Isolation: After the reaction, the mixture is cooled to room temperature, and the pressure is reduced to normal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: (2-Oxoethenyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide.

    Reduction: It can be reduced to regenerate triphenylphosphine.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Oxoethenyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Oxoethenyl)(triphenyl)phosphanium chloride primarily involves its role as a reagent in the Wittig reaction. The compound forms a phosphonium ylide, which reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a four-membered ring intermediate, which then breaks down to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Uniqueness: (2-Oxoethenyl)(triphenyl)phosphanium chloride is unique due to its specific role in the Wittig reaction, where it acts as a precursor to phosphonium ylides. This property distinguishes it from other similar compounds, making it a valuable reagent in organic synthesis .

Properties

CAS No.

62126-70-9

Molecular Formula

C20H16ClOP

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C20H16OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,17H;1H/q+1;/p-1

InChI Key

CJTHILUPGCFMCG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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